4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide 4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 333309-54-9
VCID: VC6228910
InChI: InChI=1S/C12H10FNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-8,14-15H
SMILES: C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)O
Molecular Formula: C12H10FNO3S
Molecular Weight: 267.27

4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide

CAS No.: 333309-54-9

Cat. No.: VC6228910

Molecular Formula: C12H10FNO3S

Molecular Weight: 267.27

* For research use only. Not for human or veterinary use.

4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide - 333309-54-9

Specification

CAS No. 333309-54-9
Molecular Formula C12H10FNO3S
Molecular Weight 267.27
IUPAC Name 4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide
Standard InChI InChI=1S/C12H10FNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-8,14-15H
Standard InChI Key BJEZQBZYTAKYBC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)O

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide typically involves a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and 4-aminophenol. The procedure, optimized for yield and purity, employs pyridine as a base in dimethylformamide (DMF) at 0–20°C under inert conditions . Key steps include:

  • Reagent Addition: Dropwise introduction of 4-fluorobenzenesulfonyl chloride to a cooled mixture of 4-aminophenol and pyridine.

  • Workup: Extraction with ethyl acetate, washing with copper sulfate solution to remove excess reagents, and purification via flash chromatography (cyclohexane/EtOAc 60:40) .

  • Yield: 77% with a melting point of 160°C .

Table 1: Synthesis Parameters

ReagentRoleConditionsYield
4-AminophenolNucleophile0°C, DMF, inert atmosphere77%
4-Fluorobenzenesulfonyl chlorideElectrophilePyridine catalysis

Spectroscopic Characterization

Structural validation relies on advanced spectroscopic techniques:

  • IR Spectroscopy: Key peaks include N–H stretching (~3240 cm⁻¹), S=O asymmetric/symmetric stretches (1160–1334 cm⁻¹), and C–F bending (~830 cm⁻¹).

  • NMR Analysis: ¹H NMR reveals aromatic protons at δ 6.8–7.6 ppm and a broad singlet for the hydroxyl group at δ 5.5–6.0 ppm.

  • X-ray Crystallography: Resolves hydrogen-bonding networks (N–H⋯O and O–H⋯O) critical for crystalline stability.

Biological Activity and Mechanism of Action

Enzyme Inhibition: Targeting Carbonic Anhydrase IX

4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamide exhibits potent inhibition of CA IX, a transmembrane enzyme overexpressed in hypoxic tumors. By binding to the enzyme’s active site, it disrupts CO₂ hydration, thereby altering intracellular pH and impeding tumor progression.

Table 2: Comparative CA Inhibition Profiles

CompoundTarget EnzymeIC50 (µM)Selectivity (CA IX/CA II)
4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamideCA IXTBDHigh
AcetazolamideCA II1.19Low

TBD: To be determined; data from preclinical studies suggest superior CA IX selectivity.

Anticancer Applications

The compound’s selectivity for CA IX over ubiquitously expressed isoforms (e.g., CA II) minimizes off-target effects, enhancing its therapeutic index. Preclinical models demonstrate:

  • pH Modulation: Acidosis suppression in tumor microenvironments, reducing metastatic potential.

  • Synergy with Chemotherapy: Enhanced efficacy of doxorubicin and cisplatin in vitro.

Antimicrobial Properties

Derivatives of this sulfonamide show broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 8–32 µg/mL. The fluorine atom enhances membrane permeability, while the sulfonamide moiety interferes with folate biosynthesis.

Structural-Activity Relationships and Derivative Comparisons

Fluorine Substitution Effects

The para-fluoro group enhances electronic withdrawal, stabilizing the sulfonamide-enzyme interaction. Comparative studies with non-fluorinated analogs reveal:

  • Binding Affinity: 10-fold increase in CA IX inhibition.

  • Metabolic Stability: Reduced hepatic clearance due to fluorine’s electronegativity.

Comparison with Related Sulfonamides

  • 5-HT7 Receptor Antagonists: Derivatives like 4-fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide exhibit antidepressant effects but lack CA IX selectivity.

  • Antimicrobial Sulfonamides: Sulfamethoxazole shares the sulfonamide core but lacks fluorine-mediated target specificity.

Preclinical and Behavioral Studies

Nicotine-Induced Behavioral Sensitization

A structurally related derivative, 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide, attenuates nicotine-induced hyperlocomotion in mice by modulating dopaminergic signaling in the nucleus accumbens. This suggests potential applications in addiction therapy.

In Vivo Toxicity Profiles

Acute toxicity studies in rodents indicate a favorable safety profile (LD₅₀ > 500 mg/kg), with no hepatotoxicity observed at therapeutic doses.

Future Directions and Clinical Translation

Optimization Strategies

  • Solubility Enhancement: Co-solvent systems (e.g., DMSO/water) or polar group introduction at the meta position.

  • Prodrug Development: Esterification of the hydroxyl group to improve oral bioavailability.

Clinical Prospects

Phase I trials are warranted to evaluate pharmacokinetics and dose-limiting toxicities. Combinatorial regimens with immune checkpoint inhibitors may leverage CA IX’s role in tumor immune evasion.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator